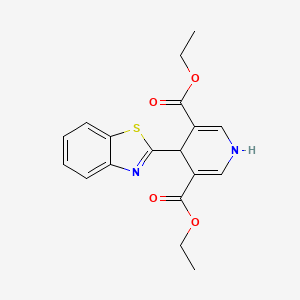

Diethyl 4-(1,3-benzothiazol-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

Diethyl 4-(1,3-benzothiazol-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate belongs to the 1,4-dihydropyridine (1,4-DHP) class, a scaffold renowned for its pharmacological versatility, including calcium channel modulation, antimicrobial activity, and antioxidant properties . The benzothiazole substituent at the 4-position distinguishes this compound from other 1,4-DHP derivatives, offering unique electronic and steric properties that influence its biological interactions and physicochemical behavior. This article compares its structural, synthetic, and functional attributes with analogous compounds.

Properties

IUPAC Name |

diethyl 4-(1,3-benzothiazol-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-3-23-17(21)11-9-19-10-12(18(22)24-4-2)15(11)16-20-13-7-5-6-8-14(13)25-16/h5-10,15,19H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJXBFMLSPPWGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC=C(C1C2=NC3=CC=CC=C3S2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201155064 | |

| Record name | 3,5-Diethyl 4-(2-benzothiazolyl)-1,4-dihydro-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201155064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439092-53-2 | |

| Record name | 3,5-Diethyl 4-(2-benzothiazolyl)-1,4-dihydro-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439092-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diethyl 4-(2-benzothiazolyl)-1,4-dihydro-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201155064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHYL 4-(1,3-BENZOTHIAZOL-2-YL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

Condensation Reactions: These reactions often involve the condensation of 2-aminothiophenol with α-halocarboxylic acids to form the benzothiazole ring.

Cyclization Reactions: Cyclization of appropriate precursors can lead to the formation of the dihydropyridine ring.

Esterification: The final step usually involves esterification to introduce the diethyl dicarboxylate groups.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. This often requires the use of specialized reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: Diethyl 4-(1,3-benzothiazol-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the dihydropyridine ring to its corresponding pyridine derivative.

Reduction: Reduction reactions can reduce the pyridine ring to a dihydropyridine derivative.

Substitution Reactions: Substitution reactions can replace functional groups on the benzothiazole or dihydropyridine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Pyridine derivatives.

Reduction Products: Dihydropyridine derivatives.

Substitution Products: Substituted benzothiazoles and dihydropyridines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It exhibits biological activities such as antibacterial, antifungal, and anti-inflammatory properties. Medicine: Industry: Used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which Diethyl 4-(1,3-benzothiazol-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed biological activities.

Comparison with Similar Compounds

Core Structural Features

The 1,4-DHP core is common across analogues, but substituents at the 4-position dictate pharmacological and physical properties:

Note: *The synthesis of the target compound is inferred from analogous methods in .

Conformational Analysis

- Flattened Boat Conformation : Observed in diethyl 4-[4-(3-phenyl-acryloyloxy)phenyl]-1,4-DHP derivatives, with dihedral angles of 86.87° between the 1,4-DHP and attached phenyl rings .

Pharmacological and Physicochemical Properties

Physicochemical Properties

- Solubility : Furan-2-yl (DHPF) and hydrophilic substituents improve aqueous solubility, whereas bromophenyl (DHPB) and benzothiazole groups enhance lipid membrane permeability .

- Crystal Packing: Hydrogen bonding (N–H···O, O–H···O) and π-stacking dominate in analogues like diethyl 4-(4-cyanophenyl)-1,4-DHP, with disorder observed in ester groups . Benzothiazole’s bulk may reduce crystal symmetry compared to phenyl derivatives.

Research Findings and Data

Spectroscopic and Crystallographic Data

- NMR/IR : For diethyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl-1,4-DHP, key peaks include N–H (3275 cm⁻¹) and C=O (1691 cm⁻¹) . Benzothiazole’s aromatic protons and C=S stretching (~1250 cm⁻¹) would distinguish its IR profile.

- X-ray Diffraction : The title compound in has a 14.6 data-to-parameter ratio and R factor = 0.048, indicating high precision. Benzothiazole derivatives may exhibit similar refinement challenges due to substituent disorder.

Comparative Pharmacokinetics

Limited data exist for the benzothiazole derivative, but structural analogs suggest:

- Bioavailability : Chloroimidazo[2,1-b]thiazol derivatives show moderate oral absorption in preclinical models , a trait likely shared with the target compound.

Biological Activity

Diethyl 4-(1,3-benzothiazol-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate (DBD) is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: CHNO

- CAS Number: 848919-95-9

The synthesis of DBD typically involves a multi-step process starting from simpler precursors. The reaction conditions often require specific solvents and catalysts to optimize yield and purity. The compound's structure incorporates a benzothiazole moiety, which is known for its biological activity.

1. Anti-inflammatory Properties

DBD has shown potential anti-inflammatory effects in various in vitro studies. It appears to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.

2. Antioxidant Activity

Research indicates that DBD possesses significant antioxidant properties. Antioxidants are vital for neutralizing free radicals in the body, thus preventing oxidative stress-related damage. The compound's ability to scavenge free radicals contributes to its protective effects on cells.

3. Anticancer Potential

Several studies have evaluated the cytotoxic effects of DBD against various cancer cell lines. For instance, it has been tested against HeLa (cervical cancer) and MCF-7 (breast cancer) cells, demonstrating notable cytotoxicity with IC values indicating effective growth inhibition:

| Cell Line | IC (µM) |

|---|---|

| HeLa | 3.6 |

| MCF-7 | 5.2 |

These results suggest that DBD may selectively target cancer cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent.

The biological activity of DBD is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: DBD inhibits COX enzymes, leading to decreased levels of inflammatory mediators.

- Induction of Apoptosis: Studies have shown that DBD can trigger apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death.

Case Studies and Research Findings

-

Study on Anti-inflammatory Effects:

A study demonstrated that DBD significantly reduced edema in animal models when administered at therapeutic doses. The reduction in swelling correlated with decreased levels of inflammatory cytokines. -

Cytotoxicity Assessment:

In a comparative study involving various dihydropyridine derivatives, DBD exhibited superior cytotoxicity against cancer cell lines compared to other analogs tested. -

Antioxidant Evaluation:

A series of assays confirmed that DBD effectively scavenges free radicals and reduces oxidative stress markers in treated cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.